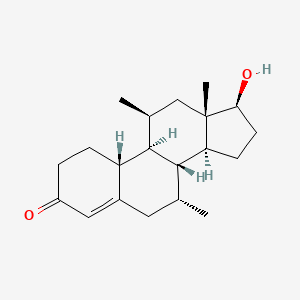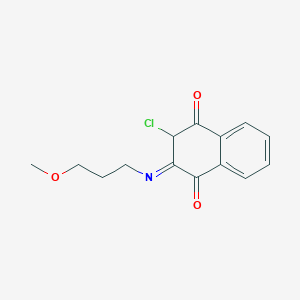
2-Chloro-3-(3-methoxypropylimino)naphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-3-(3-methoxypropylimino)naphthalene-1,4-dione is a cyclic ketone and an imine.
Applications De Recherche Scientifique
Crystal Structure Analysis
Research on compounds similar to 2-Chloro-3-(3-methoxypropylimino)naphthalene-1,4-dione includes the study of their crystal structures. For example, the crystal structures of related compounds, such as 2-Chloro-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione and 2-Chloro-3-((4-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione, were determined by single crystal X-ray diffraction. These studies reveal non-planar molecule structures and the presence of hydrogen bonds, providing insights into the molecular architecture of similar compounds (Yıldırım et al., 2019).
Antifungal Activity
Naphthalene-1,4-dione derivatives, including those modified at positions 2 and 3, have been synthesized and tested for antifungal activity. For instance, a study on 3-arylamino-5-methoxy-naphthalene-1,4-diones showed potent antifungal activity against Candida and Aspergillus niger, suggesting potential applications in antifungal treatments (Ryu & Chae, 2005).
Synthesis and Biological Evaluation
Compounds related to 2-Chloro-3-(3-methoxypropylimino)naphthalene-1,4-dione have been explored for their synthesis methods and biological activities. For example, various derivatives of naphthalene-1,4-dione have been synthesized using green methodologies and evaluated for their antifungal and antibacterial properties. This research highlights the potential for developing new drugs and treatments based on these compounds (Tandon et al., 2010).
Chemosensors for Transition Metal Ions
Studies have been conducted on naphthalene-1,4-dione derivatives as chemosensors for transition metal ions. These compounds show selectivity towards certain metal ions and can undergo color changes upon complexation, making them useful in chemical sensing applications (Gosavi-Mirkute et al., 2017).
Propriétés
Nom du produit |
2-Chloro-3-(3-methoxypropylimino)naphthalene-1,4-dione |
|---|---|
Formule moléculaire |
C14H14ClNO3 |
Poids moléculaire |
279.72 g/mol |
Nom IUPAC |
2-chloro-3-(3-methoxypropylimino)naphthalene-1,4-dione |
InChI |
InChI=1S/C14H14ClNO3/c1-19-8-4-7-16-12-11(15)13(17)9-5-2-3-6-10(9)14(12)18/h2-3,5-6,11H,4,7-8H2,1H3 |
Clé InChI |
TVWWZEZFEFMTNC-UHFFFAOYSA-N |
SMILES canonique |
COCCCN=C1C(C(=O)C2=CC=CC=C2C1=O)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-amino-N-[3-(3-aminopropylamino)propyl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B1241923.png)
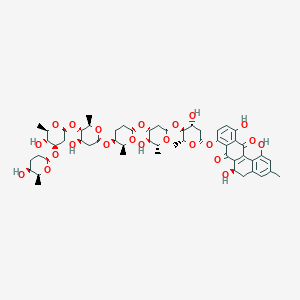
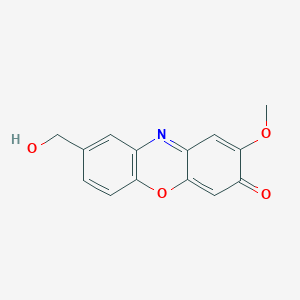

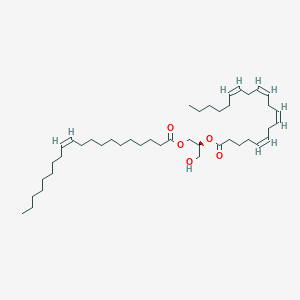
![TG(16:1(9Z)/20:1(11Z)/20:4(5Z,8Z,11Z,14Z))[iso6]](/img/structure/B1241931.png)

![1-(Furo[2,3-c]pyridin-5-yl)ethanone](/img/structure/B1241938.png)
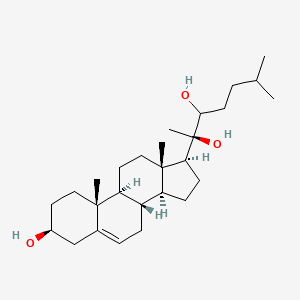
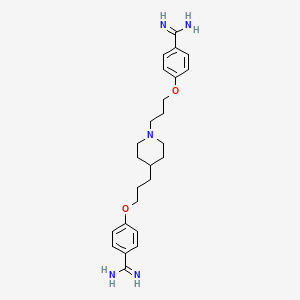
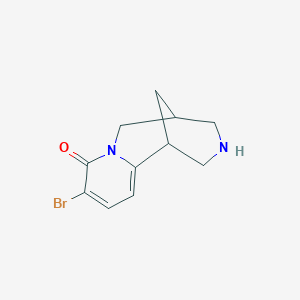
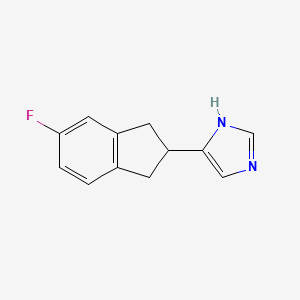
![3-(3-Bromothiophen-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B1241945.png)
